

Application Note: Experimental Protocol for the Nitration of 4-tert-Butylphenol

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Compound of Interest

Compound Name: *4-tert-Butyl-2-nitrophenol*

Cat. No.: *B1265401*

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Abstract

This document provides a detailed experimental protocol for the synthesis of 2-nitro-4-tert-butylphenol via the electrophilic nitration of 4-tert-butylphenol. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, this note includes a summary of quantitative data and characterization of the product, along with diagrams illustrating the experimental workflow and the chemical reaction mechanism.

Introduction

The nitration of phenols is a fundamental electrophilic aromatic substitution reaction in organic synthesis. The resulting nitrophenols are valuable intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals.^[1] 4-tert-butylphenol is a readily available starting material, and its nitration predominantly yields 2-nitro-4-tert-butylphenol, a yellow crystalline solid.^[1] This application note details a common laboratory-scale procedure for this transformation.

Experimental Protocols

Two primary methods for the nitration of 4-tert-butylphenol are presented below, utilizing different nitrating agents and reaction conditions.

Protocol 1: Nitration using Nitric Acid and Sodium Nitrite

This protocol is adapted from a procedure utilizing a mixture of nitric acid and a catalytic amount of sodium nitrite in an organic solvent at low temperatures.

Materials:

- 4-tert-butylphenol
- Ethyl acetate
- Nitric acid (concentrated)
- Deionized water
- Sodium nitrite (NaNO_2)
- 1N Hydrochloric acid (HCl)
- Magnesium sulfate (MgSO_4), anhydrous
- Celite

Equipment:

- Round-bottomed flask
- Mechanical stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a 600-mL round-bottomed flask equipped with a mechanical stirrer, dissolve 30 g (0.2 mole) of 4-tert-butylphenol in 200 mL of ethyl acetate.
- Cool the flask to 0°C using an ice bath.
- Prepare a solution of 13 mL of nitric acid in 13 mL of water.
- Add the nitric acid solution dropwise to the stirred reaction mixture over a period of 10 minutes.
- Add a catalytic amount of sodium nitrite to the mixture.
- Continue stirring the reaction at 0°C for 45 minutes.
- After the reaction is complete, transfer the mixture to a separatory funnel and wash with an excess of 1N HCl.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Nitration using Concentrated Nitric Acid in an Organic Solvent

This method employs concentrated nitric acid in an organic solvent at a slightly elevated temperature.

Materials:

- 4-tert-butylphenol
- n-Butanol
- Nitric acid (69% mass fraction)

Equipment:

- Three-necked flask (500 mL)
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Water bath

Procedure:

- In a 500mL three-necked flask, dissolve 30g (0.2 mol) of p-tert-butylphenol in 75mL of n-butanol.
- While stirring mechanically and cooling, maintain the temperature at 20°C and slowly add 19.5g (0.21 mol) of concentrated nitric acid (69%) dropwise.
- After the addition is complete, continue the reaction at 20°C for 4 hours.
- Upon completion, the product can be isolated by removing the solvent under reduced pressure and further purification if necessary.

Data Presentation

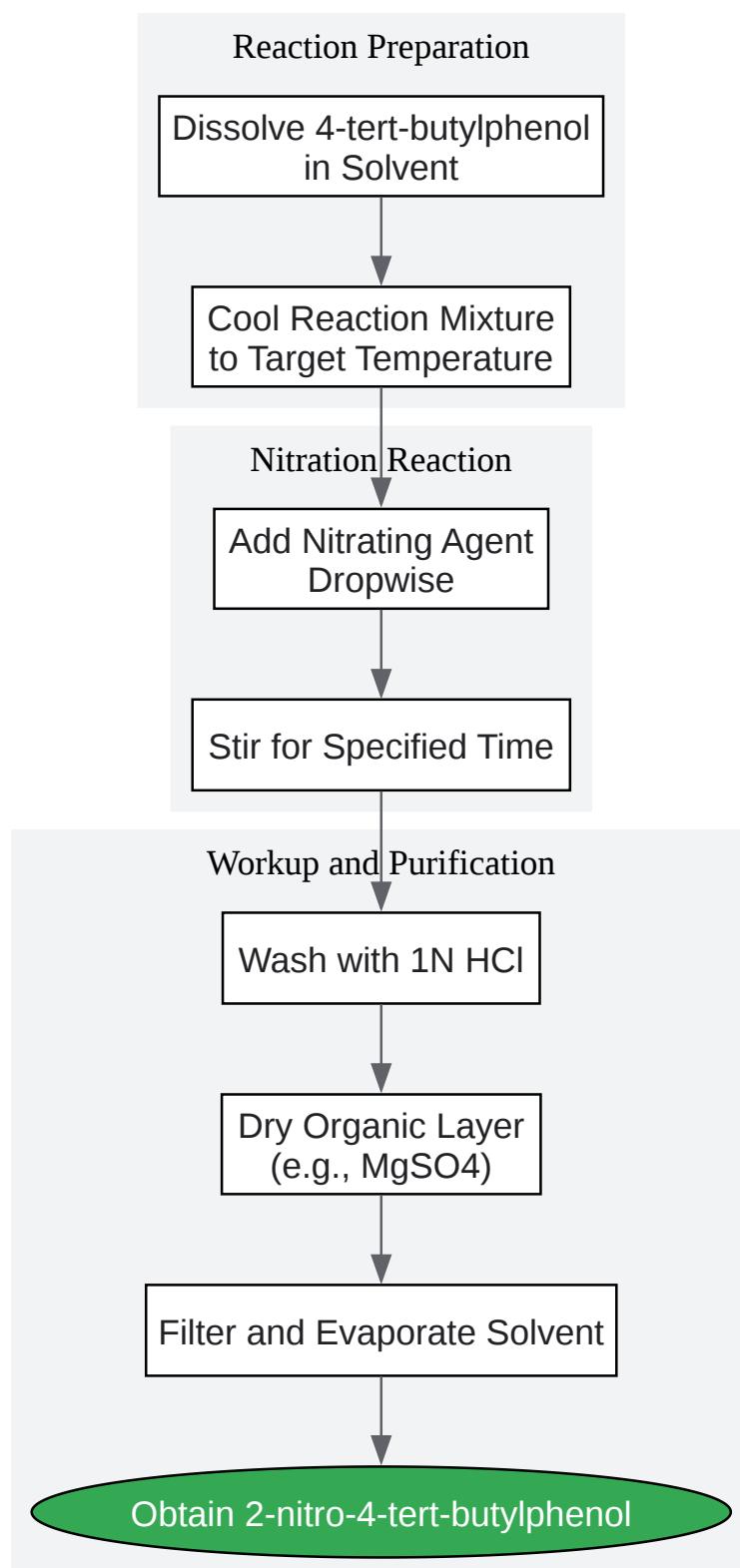
Table 1: Comparison of Nitration Protocols

Parameter	Protocol 1	Protocol 2
Starting Material	4-tert-butylphenol (30 g, 0.2 mol)	4-tert-butylphenol (30 g, 0.2 mol)
Nitrating Agent	Nitric acid (13 mL) / Sodium nitrite (catalytic)	Concentrated Nitric Acid (69%, 19.5 g, 0.21 mol)
Solvent	Ethyl acetate (200 mL)	n-Butanol (75 mL)
Temperature	0°C	20°C
Reaction Time	45 minutes	4 hours
Yield	37 g	Not specified

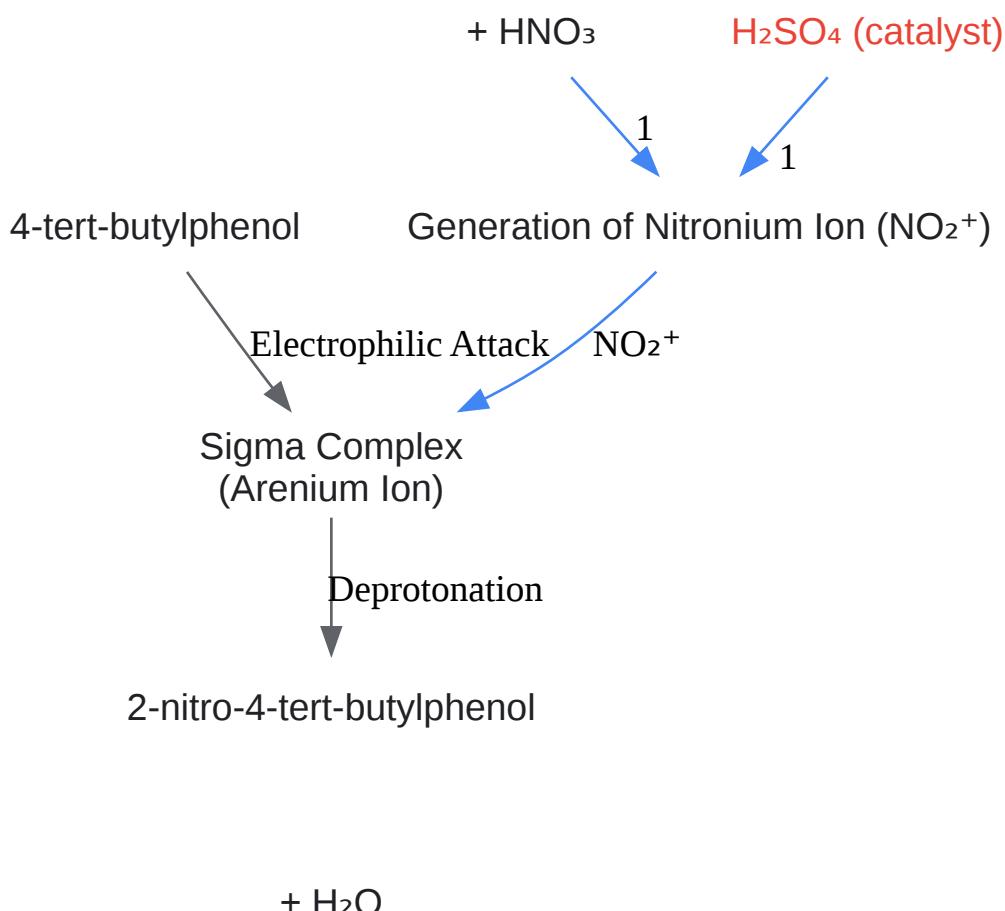
Table 2: Physicochemical and Spectroscopic Data of 2-Nitro-4-tert-butylphenol

Property	Value
Chemical Formula	C ₁₀ H ₁₃ NO ₃ [1]
Molecular Weight	195.22 g/mol [2]
Appearance	Yellow crystalline solid [1]
Melting Point	27-29 °C [3]
Boiling Point	97 °C at 1 mmHg [3]
Density	1.12 g/mL at 25 °C [3]
¹ H NMR (CDCl ₃)	δ (ppm): 1.34 (s, 9H, C(CH ₃) ₃), 7.55 (dd, 1H, Ar-H), 7.99 (d, 1H, Ar-H), 10.87 (s, 1H, OH)
IR (KBr, cm ⁻¹)	~3400 (O-H stretch), ~2960 (C-H stretch), ~1530 & ~1340 (NO ₂ stretch), ~1270 (C-O stretch)

Mandatory Visualizations

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Caption: Experimental workflow for the nitration of 4-tert-butylphenol.



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Caption: Mechanism of electrophilic nitration of 4-tert-butylphenol.

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References

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